molecular formula C16H25N3O2 B12733457 2-Pyrrolidinecarboxamide, N-(4-hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-, (S)- CAS No. 81639-00-1

2-Pyrrolidinecarboxamide, N-(4-hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-, (S)-

Cat. No.: B12733457
CAS No.: 81639-00-1
M. Wt: 291.39 g/mol
InChI Key: NIRVYQMDGPOHMF-AWEZNQCLSA-N
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Description

2-Pyrrolidinecarboxamide, N-(4-hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-, (S)- is a complex organic compound with a unique structure that includes a pyrrolidine ring, an azocine ring, and a butynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinecarboxamide, N-(4-hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-, (S)- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the azocine ring, and the attachment of the butynyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinecarboxamide, N-(4-hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-, (S)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Pyrrolidinecarboxamide, N-(4-hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-, (S)- has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinecarboxamide, N-(4-hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-, (S)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Pyrrolidinecarboxamide, N-(4-hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-, (S)- include other pyrrolidine derivatives, azocine derivatives, and butynyl-containing compounds.

Uniqueness

What sets this compound apart is its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

81639-00-1

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

(2S)-N-[4-(azocan-1-yl)but-2-ynyl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C16H25N3O2/c20-15-9-8-14(18-15)16(21)17-10-4-7-13-19-11-5-2-1-3-6-12-19/h14H,1-3,5-6,8-13H2,(H,17,21)(H,18,20)/t14-/m0/s1

InChI Key

NIRVYQMDGPOHMF-AWEZNQCLSA-N

Isomeric SMILES

C1CCCN(CCC1)CC#CCNC(=O)[C@@H]2CCC(=O)N2

Canonical SMILES

C1CCCN(CCC1)CC#CCNC(=O)C2CCC(=O)N2

Origin of Product

United States

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